Pyrimethamine

Description

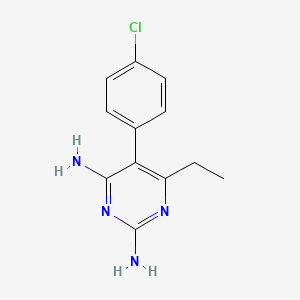

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H4,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSAUQYGYAYLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 | |

| Record name | PYRIMETHAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021217 | |

| Record name | Pyrimethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyrimethamine is an odorless white crystalline powder. Tasteless. An antimalarial drug., Solid | |

| Record name | PYRIMETHAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrimethamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>37.3 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 70 °F (NTP, 1992), In water, 10 mg/L (temperature not specified), Practically insoluble in water; slightly soluble in ethanol (about 9 g/L), in dilute HCl (about 5 g/L); soluble in boiling ethanol (about 25 g/L); Very sparingly soluble in propylene glycol and dimethylacetamide at 70 °C, 1.79e-01 g/L | |

| Record name | SID56422411 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PYRIMETHAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrimethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrimethamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrimethamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals, White scored tablets contains 25 mg pyrimethamine /Daraprim/ | |

CAS No. |

58-14-0 | |

| Record name | PYRIMETHAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrimethamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimethamine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pyrimethamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrimethamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimethamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3614QOX8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrimethamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrimethamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

451 to 453 °F (capillary) (NTP, 1992), 233-234 °C (capillary); 240-242 °C (copper block), 233.5 °C | |

| Record name | PYRIMETHAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrimethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrimethamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrimethamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pyrimethamine for the Treatment of Parasitic Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimethamine, a diaminopyrimidine derivative, has long been a cornerstone in the treatment of certain parasitic infections, most notably toxoplasmosis and, historically, malaria. Its mechanism of action centers on the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of parasites. This inhibition disrupts DNA synthesis, ultimately leading to the parasite's death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical applications, and the molecular basis of parasitic resistance. Detailed experimental protocols for the in vitro assessment of this compound's efficacy and its quantification in biological matrices are also presented.

Introduction

This compound is a synthetic antiparasitic agent developed in the mid-20th century.[1] It is primarily used in combination with a sulfonamide to treat toxoplasmosis, an infection caused by the protozoan parasite Toxoplasma gondii.[2][3][4] While historically a key drug in the fight against malaria, its use for this indication has diminished due to widespread resistance in Plasmodium falciparum.[5] This guide delves into the core scientific principles underlying the use of this compound, providing researchers and drug development professionals with a detailed understanding of its properties and the methodologies used to study it.

Mechanism of Action

This compound's antiparasitic activity stems from its high affinity for the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA. By competitively inhibiting DHFR, this compound effectively halts DNA synthesis in the parasite, leading to its demise.

The therapeutic window of this compound is attributed to its selective affinity for the parasitic DHFR over the human enzyme. This selectivity allows for the targeting of the parasite's metabolic pathway with minimal impact on the host's cellular processes at therapeutic doses.

When used in combination with sulfonamides, such as sulfadiazine or sulfadoxine, a synergistic effect is achieved. Sulfonamides inhibit an earlier enzyme in the folate pathway, dihydropteroate synthase (DHPS), leading to a sequential blockade of folic acid synthesis.

Caption: Inhibition of the parasite's folate synthesis pathway by sulfonamides and this compound.

Quantitative Data

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by good oral absorption and a long elimination half-life. The following table summarizes key pharmacokinetic parameters reported in human studies.

| Parameter | Value | Reference(s) |

| Absorption | ||

| Bioavailability | >90% | |

| Time to Peak Plasma Concentration (Tmax) | 2 - 8 hours | |

| Distribution | ||

| Protein Binding | ~87% | |

| Volume of Distribution (Vd) | 4.379 L/kg (in children) | |

| Metabolism | ||

| Site | Liver | |

| Elimination | ||

| Elimination Half-life (t½) | ~96 hours (adults), 5.5 days (children) | |

| Route of Excretion | Urine (up to 30%) |

In Vitro Efficacy (IC50 Values)

The 50% inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary significantly between sensitive and resistant strains of parasites.

| Organism | Strain/Genotype | IC50 (nM) | Reference(s) |

| Plasmodium falciparum | Sensitive (e.g., D6) | < 1 | |

| Resistant (e.g., W2) | > 25 | ||

| HB3 (this compound-resistant) | > 25 | ||

| FCR3 (this compound-sensitive) | < 1 | ||

| Toxoplasma gondii | Type I, II, III |

Parasite Resistance

The emergence of resistance to this compound, particularly in P. falciparum, has significantly limited its clinical utility for malaria. Resistance is primarily conferred by point mutations in the gene encoding DHFR. These mutations reduce the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect. In T. gondii, while resistance is less common, mutations in the DHFR gene have also been identified as a mechanism of resistance.

Experimental Protocols

In Vitro Susceptibility Testing of Plasmodium falciparum

This protocol is adapted from established methods for assessing the in vitro susceptibility of P. falciparum to this compound.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or AlbuMAX)

-

This compound stock solution (in DMSO or ethanol)

-

96-well microtiter plates

-

Human erythrocytes (type O+)

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

[3H]-hypoxanthine

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

-

Add a suspension of P. falciparum-infected erythrocytes (1% parasitemia, 2.5% hematocrit) to each well.

-

Include drug-free control wells.

-

Incubate the plate at 37°C in a humidified incubator with the specified gas mixture for 48 hours.

-

After 24 hours of incubation, add [3H]-hypoxanthine to each well.

-

Following the 48-hour incubation, harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporation of [3H]-hypoxanthine using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine uptake against the drug concentration.

Caption: Workflow for the in vitro susceptibility testing of P. falciparum to this compound.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This colorimetric assay measures the inhibition of DHFR activity by this compound.

Materials:

-

Recombinant DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

This compound stock solution

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and the this compound dilutions.

-

Add the DHFR enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the DHF substrate to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the this compound concentration.

HPLC Method for this compound Quantification in Plasma

This protocol outlines a reverse-phase high-performance liquid chromatography (HPLC) method for the determination of this compound concentrations in plasma samples.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)

-

Plasma samples

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Acetonitrile or other suitable organic solvent for protein precipitation and extraction

-

Centrifuge

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add the internal standard.

-

Precipitate plasma proteins by adding a sufficient volume of acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Elute the compounds isocratically using the prepared mobile phase.

-

Detect this compound and the internal standard using the UV detector at an appropriate wavelength (e.g., 210 nm or 287 nm).

-

-

Quantification:

-

Generate a standard curve by analyzing plasma samples spiked with known concentrations of this compound.

-

Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.

-

Clinical Applications and Considerations

The primary clinical use of this compound is in the treatment of toxoplasmosis, typically in combination with sulfadiazine and supplemented with folinic acid to mitigate bone marrow suppression. It is used to treat both congenital toxoplasmosis and toxoplasmic encephalitis in immunocompromised individuals, such as those with HIV/AIDS.

Due to widespread resistance, this compound is no longer a first-line treatment for malaria. However, it may still have a role in intermittent preventive therapy in specific populations in certain regions.

Common adverse effects of this compound include gastrointestinal distress, rash, and dose-dependent bone marrow suppression (megaloblastic anemia, leukopenia, and thrombocytopenia). The co-administration of folinic acid (leucovorin) is crucial to prevent these hematological toxicities.

Conclusion

This compound remains a vital therapeutic agent for the treatment of toxoplasmosis. Its well-defined mechanism of action, targeting the essential folate pathway in parasites, provides a clear rationale for its use. However, the challenge of drug resistance, particularly in malaria parasites, underscores the importance of ongoing research into new therapeutic strategies and the continued monitoring of parasite susceptibility. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel antiparasitic agents.

References

- 1. graphviz.org [graphviz.org]

- 2. Effectiveness of twice-weekly this compound-sulfadoxine as primary prophylaxis of Pneumocystis carinii pneumonia and toxoplasmic encephalitis in patients with advanced HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. trial.medpath.com [trial.medpath.com]

- 5. Variations in frequencies of drug resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Pyrimethamine Resistance in Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying pyrimethamine resistance in Plasmodium falciparum, the deadliest malaria parasite. The emergence and spread of drug-resistant malaria is a critical global health challenge, and a thorough understanding of the resistance mechanisms is paramount for the development of new antimalarial strategies and for molecular surveillance efforts. This document details the genetic basis of resistance, presents quantitative data on resistance levels, outlines key experimental protocols for its study, and provides visual representations of the core biological pathways and laboratory workflows.

Core Mechanisms of this compound Resistance

This compound is an antifolate drug that competitively inhibits the P. falciparum dihydrofolate reductase (DHFR) enzyme, a critical component of the folate biosynthesis pathway. This pathway is essential for the synthesis of precursors required for DNA replication and amino acid metabolism.[1] Resistance to this compound in P. falciparum is primarily driven by specific genetic alterations that reduce the drug's binding affinity to the DHFR enzyme.

Point Mutations in the Dihydrofolate Reductase (dhfr) Gene

The principal mechanism of this compound resistance is the accumulation of single nucleotide polymorphisms (SNPs) in the dhfr gene (PF3D7_0417200).[2] These mutations alter the amino acid sequence of the enzyme's active site, sterically hindering the binding of this compound while still allowing the binding of its natural substrate, dihydrofolate.[3][4][5]

Resistance levels correlate with the number of accumulated mutations in a stepwise fashion. The key mutations are:

-

S108N: The initial and most critical mutation, conferring a significant level of resistance. It is often the first to emerge under drug pressure.

-

N51I and C59R: These mutations, when added to the S108N background, form the "triple mutant" (N51I/C59R/S108N) which confers a high level of this compound resistance and is widespread in Africa and other regions.

-

I164L: The addition of this mutation to the triple mutant background results in a "quadruple mutant" (N51I/C59R/S108N/I164L). This genotype is associated with the highest levels of this compound resistance and potential clinical failure of sulfadoxine-pyrimethamine (SP) treatment. Quadruple mutations are particularly prevalent in Southeast Asia.

The stepwise acquisition of these mutations is thought to be a result of balancing the fitness cost of the mutations against the selective advantage provided by drug resistance.

Gene Amplification

An additional, though less common, mechanism that can contribute to higher levels of antifolate resistance is the amplification of the dhfr gene. An increase in the copy number of the gene leads to overexpression of the DHFR enzyme, effectively increasing the amount of drug target that must be inhibited. This mechanism has been observed in regions of Southeast Asia and is often associated with amplification of the linked GTP cyclohydrolase 1 (gch1) gene.

Quantitative Data on this compound Resistance

The correlation between the number of dhfr mutations and the level of this compound resistance is quantitatively demonstrated by in vitro drug susceptibility testing, which measures the 50% inhibitory concentration (IC50) of the drug.

Table 1: this compound IC50 Values for P. falciparum Strains with Different dhfr Genotypes

| dhfr Genotype | Number of Mutations | Description | Geometric Mean this compound IC50 (nM) |

| Wild-Type | 0 | Sensitive | 0.04 - 1.37 |

| S108N | 1 | Single Mutant | 559 (for double mutants) |

| N51I/C59R/S108N | 3 | Triple Mutant | 1,720 |

| N51I/C59R/S108N/I164L | 4 | Quadruple Mutant | >42,100 (in a population with high prevalence of quadruple mutants) |

Note: IC50 values can vary between studies and parasite genetic backgrounds. The values presented are indicative of the general trend.

Table 2: Prevalence of Key dhfr Mutations in P. falciparum from Different Regions

| Region | N51I Prevalence (%) | C59R Prevalence (%) | S108N Prevalence (%) | I164L Prevalence (%) | Common Haplotype(s) |

| West Africa (Nigeria, Senegal) | 36 - 85 | 32 - 93 | 78 - 97 | 0 | Triple (IRN) |

| East Africa (Uganda) | 100 | 93.7 | 100 | 12.8 | Triple (IRN), Quadruple (IRNL) |

| Southeast Asia (Thailand, Cambodia) | High | High | High | Significant & Increasing | Quadruple (IRNL) |

| South America (Bolivia) | Common | Common | Common | Common | Not specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound resistance in P. falciparum.

In Vitro Drug Susceptibility Testing: SYBR Green I-Based Fluorescence Assay

This assay measures parasite growth by quantifying the amount of parasite DNA, which is stained by the fluorescent dye SYBR Green I.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum isolates.

Materials:

-

P. falciparum culture (either laboratory-adapted strains or clinical isolates)

-

Complete parasite culture medium (e.g., RPMI 1640 with supplements)

-

96-well microtiter plates (pre-dosed with serial dilutions of this compound)

-

SYBR Green I dye (10,000x stock in DMSO)

-

Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Methodology:

-

Parasite Preparation: Synchronize parasite cultures to the ring stage. Adjust the parasitemia to ~0.5-1% in a 2% hematocrit suspension in complete medium.

-

Plating: Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate. Include drug-free wells as positive controls and uninfected red blood cells as negative controls.

-

Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining:

-

Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer (final concentration 2x).

-

Freeze the plate at -20°C or -80°C to lyse the red blood cells.

-

Thaw the plate and add 100 µL of the SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1-3 hours.

-

-

Data Acquisition: Read the fluorescence intensity of each well using a fluorescence plate reader.

-

Data Analysis: Subtract the background fluorescence (uninfected red blood cells) from all readings. Plot the fluorescence values against the drug concentration and use a non-linear regression model to calculate the IC50 value.

Molecular Analysis of the dhfr Gene: PCR and Sanger Sequencing

This protocol allows for the identification of point mutations in the dhfr gene.

Objective: To determine the nucleotide sequence of the P. falciparum dhfr gene to identify resistance-conferring mutations.

Materials:

-

Genomic DNA extracted from P. falciparum (from culture or patient blood spots)

-

PCR primers flanking the dhfr coding region

-

High-fidelity DNA polymerase and dNTPs

-

Thermocycler

-

Agarose gel electrophoresis equipment

-

PCR product purification kit

-

Sanger sequencing service or equipment

Methodology:

-

DNA Extraction: Extract genomic DNA from parasite-infected blood using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).

-

PCR Amplification:

-

Set up a PCR reaction using primers that amplify the entire coding sequence of the dhfr gene. Nested or semi-nested PCR approaches can be used to increase specificity and yield from low-parasitemia samples.

-

A typical primary PCR reaction might include: 5 µL of DNA, 0.5 µM of each forward and reverse primer, 25 µL of 2x Master Mix, and nuclease-free water to a final volume of 50 µL.

-

Cycling conditions generally involve an initial denaturation step (e.g., 95°C for 5 min), followed by 30-40 cycles of denaturation (94°C), annealing (50-58°C), and extension (68-72°C), with a final extension step.

-

-

Verification: Run the PCR product on an agarose gel to confirm the amplification of a fragment of the expected size.

-

Purification: Purify the PCR product using a spin column-based kit to remove primers and dNTPs.

-

Sanger Sequencing: Send the purified PCR product and sequencing primers (which can be the same as the amplification primers) for bidirectional Sanger sequencing.

-

Sequence Analysis: Align the obtained forward and reverse sequences to a P. falciparum reference sequence (e.g., from PlasmoDB) to identify nucleotide changes and the corresponding amino acid substitutions at codons 51, 59, 108, 164, and others.

Gene Copy Number Variation Analysis: Real-Time Quantitative PCR (qPCR)

This method quantifies the number of copies of a target gene relative to a single-copy reference gene.

Objective: To determine the copy number of the dhfr gene in a P. falciparum isolate.

Materials:

-

Genomic DNA from the test isolate and a reference strain with a known single copy of dhfr (e.g., 3D7).

-

qPCR primers for the dhfr gene and a single-copy reference gene (e.g., β-tubulin).

-

SYBR Green I or TaqMan probe-based qPCR master mix.

-

Real-time PCR instrument.

Methodology:

-

Primer Design and Validation: Design highly specific primers for both the target (dhfr) and reference genes. Validate the primer efficiency by running a standard curve with serial dilutions of genomic DNA. The amplification efficiencies of the target and reference genes must be approximately equal for the ΔΔCt method to be valid.

-

qPCR Reaction Setup: Set up qPCR reactions for each DNA sample (test isolate and reference strain) in duplicate or triplicate for both the dhfr and the reference gene.

-

qPCR Run: Perform the qPCR run on a real-time PCR instrument. The instrument will record the fluorescence signal at each cycle, from which a cycle threshold (Ct) value is determined.

-

Data Analysis (ΔΔCt Method):

-

Step 1: Calculate ΔCt. For each sample, normalize the Ct value of the target gene (dhfr) to the Ct value of the reference gene: ΔCt = Ct(dhfr) - Ct(reference gene)

-

Step 2: Calculate ΔΔCt. Normalize the ΔCt of the test sample to the ΔCt of the reference strain (calibrator): ΔΔCt = ΔCt(test sample) - ΔCt(reference strain)

-

Step 3: Calculate Copy Number. The relative copy number of the dhfr gene in the test sample is calculated as: Copy Number = 2-ΔΔCt

-

A result close to 1.0 indicates a single copy, while a result of ~2.0 would suggest two copies of the gene.

-

Visualizations of Pathways and Workflows

Caption: Folate biosynthesis pathway in P. falciparum and sites of drug inhibition.

Caption: Stepwise accumulation of dhfr mutations and increasing resistance.

Caption: Workflow for characterizing this compound resistance from a field sample.

References

- 1. Frontiers | Chloroquine and Sulfadoxine–this compound Resistance in Sub-Saharan Africa—A Review [frontiersin.org]

- 2. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of this compound resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of this compound resistance in Plasmodium falciparum | Parasitology | Cambridge Core [cambridge.org]

- 5. The mechanism of this compound resistance in Plasmodium falciparum | Semantic Scholar [semanticscholar.org]

The Inhibitory Effect of Pyrimethamine on the Folate Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of pyrimethamine, a potent inhibitor of the folate synthesis pathway. It is designed for researchers, scientists, and professionals involved in drug development. The document details this compound's role as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the biosynthesis of tetrahydrofolate. By disrupting this pathway, this compound effectively halts the production of nucleic acids and certain amino acids, leading to cell death in susceptible organisms, particularly protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. This guide summarizes key quantitative data on its inhibitory activity, provides detailed experimental protocols for assessing its efficacy, and includes visualizations of the relevant biochemical pathway and experimental workflows.

Introduction

This compound is a diaminopyrimidine compound that has been a cornerstone in the treatment and prophylaxis of malaria and toxoplasmosis for decades.[1] Its therapeutic efficacy stems from its ability to selectively target a crucial metabolic pathway in these parasites: the de novo synthesis of folate. Folate cofactors are essential for the synthesis of thymidylate, purines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1] Organisms like Plasmodium and Toxoplasma rely on their own folate synthesis machinery, making the enzymes in this pathway attractive targets for antimicrobial agents.[2] In contrast, humans lack the enzymes for de novo folate synthesis and instead acquire folates from their diet.[2] This metabolic difference forms the basis for the selective toxicity of this compound.

Mechanism of Action: Targeting Dihydrofolate Reductase

The primary molecular target of this compound is dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] This reaction is a critical step in maintaining the intracellular pool of THF, the active form of folate. This compound acts as a competitive inhibitor, binding to the active site of DHFR with high affinity and preventing the binding of the natural substrate, DHF. The inhibition of DHFR leads to a depletion of THF, which in turn disrupts the synthesis of essential macromolecules, ultimately causing cell cycle arrest and apoptosis.

This compound exhibits a significantly higher affinity for the DHFR enzyme of protozoan parasites compared to the human ortholog, which accounts for its therapeutic window. However, at high doses or with prolonged use, this compound can also inhibit human DHFR, leading to potential side effects such as bone marrow suppression.

The Folate Synthesis Pathway

The folate synthesis pathway is a multi-enzyme process that begins with guanosine triphosphate (GTP). The key step inhibited by this compound is the final reduction of DHF to THF.

Figure 1: Simplified Folate Synthesis Pathway and this compound's Site of Action.

Quantitative Inhibitory Activity of this compound

The potency of this compound is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). These values vary depending on the organism and the presence of mutations in the DHFR gene, which can confer resistance.

Inhibitory Activity against Plasmodium falciparum DHFR

| Strain/Mutant | IC50 (nM) | Ki (nM) | Reference(s) |

| Wild-Type (3D7) | 3.71 ± 6.94 | 1.5 | |

| Single Mutant (S108N) | 92.88 ± 36.02 | - | |

| Double Mutant (C59R + S108N) | - | 72.3 | |

| Triple Mutant (N51I + C59R + S108N) | 815.25 ± 582 | - | |

| Quadruple Mutant (N51I + C59R + S108N + I164L) | > 5000 | 859 |

Inhibitory Activity against Toxoplasma gondii and Human DHFR

| Enzyme Source | IC50 (nM) | Ki (nM) | Reference(s) |

| Toxoplasma gondii DHFR (TgDHFR) | 139 ± 49 | - | |

| Human DHFR (hDHFR) | 760 ± 130 | 470 |

Experimental Protocols

The following protocols are foundational for assessing the activity of this compound and other antifolates.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

-

Purified recombinant DHFR enzyme

-

DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

This compound (or other inhibitors)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations.

-

Prepare working solutions of DHF and NADPH in the assay buffer. Keep on ice and protected from light.

-

Dilute the DHFR enzyme to the desired working concentration in cold assay buffer immediately before use.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add 2 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a no-inhibitor control and wells with buffer only as a background control.

-

Add 98 µL of the diluted DHFR enzyme solution to each well containing the inhibitor and to the no-inhibitor control wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mixture containing DHF and NADPH in the assay buffer.

-

Initiate the reaction by adding 100 µL of the reaction mixture to all wells.

-

Immediately begin measuring the absorbance at 340 nm in kinetic mode, with readings taken every 15-30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.

-

Subtract the background rate from all other readings.

-

Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro this compound Susceptibility Testing for Plasmodium falciparum

This method, adapted from the World Health Organization's standard in vitro microtest, assesses the effect of this compound on parasite growth and maturation.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (e.g., RPMI-1640 with supplements)

-

This compound stock solution

-

96-well microtiter plates

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

-

Microscope and Giemsa stain

Procedure:

-

Plate Preparation:

-

Prepare serial dilutions of this compound in the culture medium and add to the wells of a 96-well plate. Include drug-free control wells.

-

-

Parasite Culture:

-

Add synchronized ring-stage P. falciparum culture (at a defined parasitemia and hematocrit) to each well.

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C in the controlled gas environment.

-

-

Assessment of Parasite Growth:

-

After incubation, prepare thin blood smears from each well, stain with Giemsa, and examine under a microscope.

-

Determine the number of schizonts per 200 white blood cells (or a similar metric) for each drug concentration and the control.

-

-

Data Analysis:

-

Calculate the percent inhibition of schizont maturation for each this compound concentration compared to the drug-free control.

-

Determine the IC50 value by plotting the percent inhibition against the drug concentration.

-

Deoxyuridine Suppression Test

This assay measures the integrity of the de novo thymidylate synthesis pathway, which is dependent on folate metabolism. Inhibition of DHFR by this compound will lead to an abnormal result in this test.

Materials:

-

Bone marrow aspirate or other actively dividing cells

-

Culture medium (e.g., Hanks' Balanced Salt Solution)

-

Deoxyuridine (dU) solution

-

[3H]-thymidine (tritiated thymidine)

-

Scintillation fluid and counter

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension of the bone marrow cells in the culture medium.

-

-

Incubation with Deoxyuridine:

-

Aliquot the cell suspension into two sets of tubes.

-

To one set, add a solution of deoxyuridine. To the other set (control), add an equal volume of medium.

-

Incubate both sets for 1 hour at 37°C.

-

-

Labeling with [3H]-thymidine:

-

Add [3H]-thymidine to all tubes and incubate for an additional 2-3 hours.

-

-

DNA Extraction and Measurement:

-

Terminate the reaction and wash the cells.

-

Extract the DNA from the cells.

-

Measure the radioactivity incorporated into the DNA using a scintillation counter.

-

-

Data Analysis:

-

The "dU suppression value" is calculated as the ratio of radioactivity in the dU-treated sample to the radioactivity in the control sample, expressed as a percentage.

-

In normal cells, the addition of dU suppresses the incorporation of [3H]-thymidine. In folate-deficient cells (or cells treated with a DHFR inhibitor like this compound), this suppression is significantly reduced.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize a DHFR inhibitor and a typical workflow for an in vitro inhibition assay.

Figure 2: Logical workflow for characterizing a DHFR inhibitor.

Figure 3: Experimental workflow for an in vitro DHFR inhibition assay.

Conclusion

This compound remains a critical tool in the fight against parasitic diseases due to its potent and selective inhibition of the folate synthesis pathway. Its mechanism of action, centered on the competitive inhibition of DHFR, is well-characterized. This technical guide provides a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols. An understanding of these principles is essential for the continued development of novel antifolate agents and for managing the emergence of drug resistance. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working in this field.

References

The Historical Development and Therapeutic Application of Pyrimethamine: A Technical Guide

Published: November 29, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the historical development, mechanism of action, and clinical application of pyrimethamine. Discovered in 1952 by Nobel laureate Gertrude Elion, this compound emerged from a rational drug design approach targeting parasitic folate metabolism.[1][2][3] This document details its progression from a primary antimalarial agent to a crucial component in the treatment of toxoplasmosis.[1][4] Included are summaries of key quantitative data, detailed experimental protocols for assessing its activity, and diagrams illustrating its biochemical pathway and laboratory workflows. This guide serves as a technical resource for professionals in pharmacology and drug development.

Introduction: A Legacy of Rational Drug Design

This compound (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) is an antiparasitic compound developed in 1952 by Gertrude Elion at Burroughs-Wellcome (now part of GlaxoSmithKline). Its creation was a landmark in the field of pharmacology, representing one of the earliest successes of rational drug design. Elion and her colleague George Hitchings, who were awarded the 1988 Nobel Prize in Physiology or Medicine for their work, hypothesized that they could selectively target pathogenic cells by creating antimetabolites that interfere with nucleic acid synthesis. This compound was specifically designed to be a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the survival of protozoan parasites.

Initially introduced for the treatment of malaria in 1953, its use has evolved in response to widespread resistance in Plasmodium species. Today, it remains a cornerstone therapy for toxoplasmosis, caused by the parasite Toxoplasma gondii, particularly in immunocompromised individuals. This guide explores the key milestones, scientific underpinnings, and quantitative measures that define this compound's enduring, albeit complex, role in medicine.

Mechanism of Action: Selective Inhibition of Dihydrofolate Reductase

This compound's therapeutic effect stems from its potent and selective inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

By competitively binding to the active site of DHFR, this compound blocks this conversion, leading to a depletion of essential precursors for cell division and growth, ultimately resulting in parasite death. The success of this compound as a therapeutic agent lies in its high affinity for the parasitic DHFR enzyme compared to the human equivalent; it inhibits the plasmodial enzyme at concentrations significantly lower than those required to inhibit mammalian enzymes. This selective toxicity minimizes harm to the host while effectively targeting the parasite.

When used to treat toxoplasmosis, this compound is often administered with a sulfonamide, such as sulfadiazine. Sulfonamides inhibit an earlier enzyme in the folate pathway, dihydropteroate synthase, creating a synergistic, sequential blockade that is highly effective against the parasite.

Figure 1. Mechanism of action of this compound and Sulfonamides in the parasite folate pathway.

Quantitative Data Summary

The efficacy and application of this compound are defined by key quantitative metrics, including its inhibitory concentration against target organisms, prescribed clinical dosages, and its market price.

Table 1: In Vitro Efficacy (IC50)

The 50% inhibitory concentration (IC50) measures the amount of a drug needed to inhibit a biological process by half. It is a standard measure of a drug's potency. IC50 values for this compound can vary significantly based on the parasite strain and the presence of drug-resistance mutations.

| Target Organism | Strain Type | IC50 Range | Notes |

| Plasmodium falciparum | Susceptible | 11.1 - 15.4 nM | African clinical isolates. |

| Plasmodium falciparum | Resistant | 2,030 - 9,440 nM | Strains with DHFR mutations show significantly higher IC50 values. |

| Toxoplasma gondii | Various Genotypes | 0.07 - 0.39 mg/L | Variability observed, but not strongly correlated with specific genotypes. |

Table 2: Clinical Dosage Regimens

Dosage varies significantly depending on the indication (treatment vs. prophylaxis) and the patient population (adult vs. pediatric). It is almost always co-administered with folinic acid (leucovorin) to mitigate side effects like bone marrow suppression by replenishing the host's folate stores.

| Indication | Patient Group | Dosage Details | Co-administered Drugs |

| Toxoplasmosis Treatment | Adults (≥60 kg) | Loading Dose: 200 mg once. Maintenance: 75 mg once daily. | Sulfadiazine (1.5 g q6h) + Leucovorin (10-25 mg daily) |

| Toxoplasmosis Treatment | Adults (<60 kg) | Loading Dose: 200 mg once. Maintenance: 50 mg once daily. | Sulfadiazine (1 g q6h) + Leucovorin (10-25 mg daily) |

| Congenital Toxoplasmosis | Infants | Loading Dose: 2 mg/kg daily for 2 days. Maintenance: 1 mg/kg daily. | Sulfadiazine + Leucovorin |

| Malaria Prophylaxis | Adults | 25 mg once weekly | N/A |

| Acute Malaria Treatment | Adults | 50-75 mg daily for 2 days | Fast-acting schizonticide (e.g., chloroquine, quinine) |

Table 3: Historical Pricing of Daraprim® (this compound)

The price of this compound, sold under the brand name Daraprim, has been a subject of significant public and political debate.

| Time Period | Price per Tablet (25 mg) | Event |

| Pre-August 2015 | US$13.50 | Historical price under previous manufacturers. |

| August 2015 | US$750.00 | Turing Pharmaceuticals acquires marketing rights and implements a >5,000% price increase. |

| May 2018 | US$750.00 | Price remains elevated despite public outcry. |

| Post-February 2020 | Variable | A generic version of this compound was approved in the U.S., leading to more varied pricing. |

Key Experimental Protocols

The characterization of this compound's activity relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experimental protocols.

Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay quantifies the ability of an inhibitor like this compound to block the activity of purified DHFR enzyme.

Principle: The activity of DHFR is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm. This decrease corresponds to the oxidation of the cofactor NADPH to NADP⁺ as the substrate dihydrofolate (DHF) is reduced to tetrahydrofolate (THF). An effective inhibitor will slow the rate of this absorbance decrease.

Materials and Reagents:

-

Purified recombinant DHFR enzyme (parasitic or human)

-

NADPH stock solution (e.g., 10 mM)

-

Dihydrofolate (DHF) stock solution (e.g., 10 mM)

-

This compound stock solution (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of DHFR enzyme, NADPH, and DHF in cold assay buffer. Prepare serial dilutions of this compound to test a range of concentrations.

-

Assay Plate Setup: To the wells of a 96-well plate, add:

-

Test Wells: Assay buffer, DHFR enzyme, and a specific concentration of the this compound dilution.

-

Negative Control (No Inhibitor): Assay buffer, DHFR enzyme, and an equivalent volume of DMSO.

-

Positive Control: Assay buffer, DHFR enzyme, and a known DHFR inhibitor (e.g., methotrexate).

-

Blank (No Enzyme): Assay buffer and substrates only, to control for non-enzymatic NADPH oxidation.

-

-

Pre-incubation: Add the enzyme and inhibitor (or DMSO) to the wells. Mix gently and incubate at room temperature for ~15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add NADPH to all wells. To initiate the reaction, add the DHF substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin measuring the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each this compound concentration relative to the negative control.

-

Plot percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Figure 2. Experimental workflow for a DHFR spectrophotometric inhibition assay.

Protocol: In Vitro Susceptibility Assay for Toxoplasma gondii

This cell-based assay determines the efficacy of this compound against live T. gondii parasites infecting a host cell monolayer.

Principle: Host cells (e.g., MRC-5 human fibroblasts) are cultured and infected with T. gondii tachyzoites. The infected cultures are then exposed to serial dilutions of this compound. The drug's efficacy is determined by measuring the reduction in parasite proliferation after a set incubation period, often using methods like ELISA to detect a parasite-specific antigen or qPCR to quantify parasite DNA.

Materials and Reagents:

-

Host cell line (e.g., MRC-5, THP-1) and appropriate culture medium.

-

Live Toxoplasma gondii tachyzoites (e.g., RH strain).

-

This compound stock solution.

-

96-well cell culture plates.

-

Detection reagents (e.g., T. gondii-specific antibody and substrate for ELISA, or DNA extraction kit and primers for qPCR).

Procedure:

-

Cell Seeding: Seed host cells into a 96-well plate and culture until they form a confluent monolayer.

-

Parasite Infection: Harvest fresh T. gondii tachyzoites and infect the host cell monolayer at a predetermined multiplicity of infection (MOI).

-

Drug Application: After allowing parasites to invade the host cells (typically 2-4 hours), replace the medium with fresh medium containing serial dilutions of this compound. Include "no drug" controls.

-

Incubation: Incubate the plates for a period that allows for several rounds of parasite replication (e.g., 48-72 hours).

-

Quantification of Parasite Growth:

-

ELISA Method: Lyse the cells and perform an ELISA using an antibody against a major parasite surface antigen (e.g., SAG1) to quantify parasite biomass.

-

qPCR Method: Extract total DNA from the wells and perform a quantitative PCR using primers specific for a T. gondii gene to quantify the number of parasite genomes.

-

-

Data Analysis:

-

Normalize the signal from treated wells to the "no drug" control wells.

-

Calculate the percent inhibition of parasite growth for each drug concentration.

-

Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

-

Conclusion

This compound stands as a testament to the power of mechanism-based drug discovery. Born from the pioneering work of Elion and Hitchings, its journey from a frontline antimalarial to a specialized treatment for toxoplasmosis highlights key themes in pharmacology: the critical importance of selective toxicity, the inevitable challenge of drug resistance, and the complex socioeconomic factors that can influence access to essential medicines. While resistance has limited its use for malaria, its synergistic action with sulfonamides ensures its continued relevance in combating other protozoan infections. The experimental frameworks used to characterize its function, from enzymatic assays to cell-based screens, remain fundamental tools in the ongoing search for new and more effective antiparasitic agents.

References

- 1. In vitro activity of this compound, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. Daraprim (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

Methodological & Application

Application Note and Protocol: In Vitro Assay for Pyrimethamine Susceptibility Testing in Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimethamine is an antimalarial drug that functions by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway of Plasmodium. This pathway is critical for the synthesis of nucleic acids, and its disruption prevents parasite replication. The emergence and spread of this compound-resistant P. falciparum strains have compromised its efficacy, making routine surveillance of parasite susceptibility crucial for malaria control programs and drug discovery efforts.

This document provides a detailed protocol for determining the in vitro susceptibility of P. falciparum to this compound using the widely adopted SYBR Green I-based fluorescence assay. This method offers a sensitive, high-throughput, and non-radioactive alternative to traditional microscopic and radioisotopic assays by quantifying parasite proliferation through the measurement of nucleic acid content.

Principle of the Assay

The SYBR Green I assay measures the proliferation of P. falciparum in vitro. The parasite culture is exposed to serial dilutions of this compound for a 72-hour incubation period. At the end of the incubation, red blood cells are lysed, and SYBR Green I, a fluorescent dye that intercalates with double-stranded DNA, is added. The resulting fluorescence intensity is directly proportional to the amount of parasite DNA, which serves as a proxy for parasite growth. By comparing the fluorescence in drug-treated wells to that in drug-free control wells, a dose-response curve is generated, and the 50% inhibitory concentration (IC50) is calculated. For slow-acting drugs like this compound, a 72-hour incubation is necessary to allow for their effect on parasite development.[1][2]

Materials and Reagents

3.1 Parasite and Cell Cultures

-

Plasmodium falciparum strains (e.g., 3D7 - this compound-sensitive, Dd2 - this compound-resistant)

-

Human erythrocytes (blood group O+), washed

-

Asynchronous P. falciparum culture at 3-5% parasitemia

3.2 Media and Solutions

-

Complete Culture Medium (LPLF Medium): RPMI 1640 medium specifically lacking para-aminobenzoic acid (PABA) and folic acid, supplemented with:

-

25 mM HEPES

-

2 mM L-Glutamine

-

50 µg/mL Hypoxanthine

-

0.5% (w/v) Albumax I or 10% (v/v) heat-inactivated human serum

-

20 µg/mL Gentamicin

-

-

Wash Medium: Incomplete RPMI 1640

-

5% (w/v) Sorbitol solution (for synchronization)

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM EDTA, 1.6% (v/v) Triton X-100, 0.016% (w/v) Saponin.[3]

-

SYBR Green I Dye Solution: SYBR Green I (10,000x stock in DMSO) diluted 1:500 in lysis buffer to make a 20x working solution.

3.3 Drug and Consumables

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, black, 96-well flat-bottom microplates

-

Gas mixture for culture: 5% CO₂, 3-5% O₂, and balanced N₂[4]

3.4 Equipment

-

Humidified incubator at 37°C

-

Laminar flow biological safety cabinet

-

Centrifuge

-

Fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm[3]

-

Microscope for parasitemia determination

-

Multichannel pipette

Experimental Protocol

4.1 Preparation of Parasite Culture

-

Synchronization: Synchronize the asynchronous P. falciparum culture to the ring stage using 5% sorbitol treatment. This ensures a uniform starting parasite stage for the assay.

-

Culture Adjustment: After synchronization, culture the parasites for one cycle until they reach the early ring stage again (0-3 hours post-invasion).

-

Assay Suspension: Prepare the final parasite suspension for the assay in LPLF Complete Culture Medium with a starting parasitemia of 0.5% and a final hematocrit of 2%.

4.2 Preparation of Drug Plates

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution in LPLF Complete Culture Medium to create a range of concentrations. A typical 2-fold dilution series might range from 2000 nM down to ~1 nM.

-

Plate Predosing: Add 25 µL of each drug dilution to the appropriate wells of a 96-well plate in triplicate. Include drug-free wells (medium only) as a positive control for parasite growth and wells with uninfected erythrocytes as a background control.

4.3 Assay Procedure

-

Initiation: Add 200 µL of the prepared parasite suspension (0.5% parasitemia, 2% hematocrit) to each well of the predosed 96-well plate.

-

Incubation: Place the plate in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C for 72 hours. The long incubation period is crucial for this compound, which primarily acts on later stages of parasite development.

-

Termination: After 72 hours, terminate the assay by sealing the plate and freezing it at -20°C or -80°C. This step lyses the erythrocytes and halts parasite growth.

4.4 Lysis and Staining

-

Thawing: Thaw the frozen plate at room temperature.

-

Staining: Add 25 µL of the 20x SYBR Green I working solution (prepared in lysis buffer) to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

4.5 Data Acquisition

-

Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Data Analysis

-

Background Subtraction: Average the fluorescence values from the wells containing uninfected erythrocytes and subtract this background value from all other wells.

-

Growth Inhibition Calculation: Calculate the percentage of parasite growth inhibition for each drug concentration using the following formula: % Inhibition = 100 - [ (RFU of Treated Well / RFU of Drug-Free Control Well) * 100 ] (where RFU is Relative Fluorescence Units)

-

IC50 Determination: Plot the % Inhibition against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value, which is the concentration of this compound that inhibits parasite growth by 50%.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound susceptibility assay.

| Parameter | Value | Reference |

| Parasite Stage | Synchronized Rings (0-3h) | |

| Initial Parasitemia | 0.5% | |

| Final Hematocrit | 2% | - |

| Culture Medium | LPLF RPMI 1640 + 0.5% Albumax I | |

| Plate Format | 96-well, black, flat-bottom | - |

| Assay Volume | 225 µL | - |

| This compound Conc. Range | ~1 nM to 2000 nM (or higher for resistant strains) | |

| Incubation Time | 72 hours | |

| Incubation Conditions | 37°C, 5% CO₂, 3-5% O₂ | |

| Lysis Buffer Components | Tris, EDTA, Saponin, Triton X-100 | |

| SYBR Green I Incubation | 1-2 hours at Room Temperature, in dark | |

| Fluorescence Excitation | ~485 nm | |

| Fluorescence Emission | ~530 nm |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the SYBR Green I-based this compound susceptibility assay.

References

- 1. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an in vitro microtest for determining the susceptibility of Plasmodium falciparum to sulfadoxine—this compound: laboratory investigations and field studies in Port-au-Prince, Haiti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iddo.org [iddo.org]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: Utilizing Pyrimethamine in Cancer Cell Line Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimethamine, an FDA-approved antiparasitic drug, has garnered significant interest in oncology research for its potent anticancer properties. Primarily known as a dihydrofolate reductase (DHFR) inhibitor, this compound disrupts folate metabolism, which is crucial for DNA synthesis and cell proliferation.[1] Recent studies have further elucidated its multimodal mechanism of action, including the inhibition of the STAT3 signaling pathway, a key regulator of tumor progression.[2][3][4][5] This document provides detailed application notes and protocols for utilizing this compound in cancer cell line proliferation assays, offering a valuable resource for researchers investigating novel cancer therapeutics.

Mechanism of Action

This compound exerts its anticancer effects through several key mechanisms:

-

Inhibition of Dihydrofolate Reductase (DHFR): As a primary mechanism, this compound competitively inhibits DHFR, an essential enzyme for regenerating tetrahydrofolic acid from dihydrofolate. This blockade of the folate pathway disrupts the synthesis of nucleotides, thereby impeding DNA replication and inhibiting the proliferation of rapidly dividing cancer cells.

-

Inhibition of STAT3 Signaling: this compound has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) transcriptional activity. It can achieve this downstream of STAT3 phosphorylation, nuclear translocation, and DNA binding. The inhibition of STAT3, a transcription factor often constitutively activated in cancer, leads to the downregulation of genes involved in proliferation, survival, and angiogenesis.

-

Induction of Mitophagy and Apoptosis: In some cancer types, such as ovarian cancer, this compound has been shown to induce lethal mitophagy by activating the p38/JNK/ERK signaling pathway. It can also trigger apoptosis through caspase-dependent pathways in various cancer cells.

-

Cell Cycle Arrest: this compound has been observed to induce cell cycle arrest, particularly in the S phase, in cancer cell lines such as prostate and colorectal cancer.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its impact on cancer cell proliferation.

This compound's multifaceted mechanism of action.

General workflow for proliferation assays.

Quantitative Data: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for this compound across different cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Assay Duration | Reference |

| Ovarian Cancer | SKOV3 | ~40 | 48h | |

| Ovarian Cancer | A2780 | ~30 | 48h | |

| Ovarian Cancer | OVCAR8 | ~60 | 48h | |

| Ovarian Cancer | ES2 | ~20 | 48h | |

| Lung Cancer (NSCLC) | NCI-H460 | 98.17 (24h), 64.31 (48h), 37.60 (72h) | 24-72h | |

| Lung Cancer (NSCLC) | A549 | 83.37 (24h), 40.57 (48h), 28.07 (72h) | 24-72h | |

| Lung Cancer | H460 | 0.01 | Not Specified | |

| Lung Cancer | A549 | 0.73 | Not Specified | |

| Lung Cancer | HCC-1359 | 14.3 | Not Specified | |

| Lung Cancer | HCC-366 | 22.3 | Not Specified | |

| Lung Cancer | H2087 | >100 | Not Specified | |

| Prostate Cancer | DU145 | Not Specified | Not Specified | |

| Prostate Cancer | PC3 | Not Specified | Not Specified | |

| Colorectal Cancer | HCT116 | 0.4 | 72h | |